molecular formula C9H11Cl2NO2 B2743926 3,5-Dichloro-4-(2-methoxyethoxy)aniline CAS No. 1098376-34-1

3,5-Dichloro-4-(2-methoxyethoxy)aniline

Cat. No.: B2743926
CAS No.: 1098376-34-1
M. Wt: 236.09
InChI Key: RBKKLQWVSGXOOJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-methoxyethoxy)aniline (CAS 1098376-34-1) is a substituted aniline compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.10 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring an aniline group and a 2-methoxyethoxy side chain on a dichlorinated benzene ring, makes it a useful intermediate for the synthesis of more complex molecules, such as functionalized benzamides explored in pharmaceutical development . The primary amine group allows for further functionalization through reactions like amide coupling or reductive amination, while the ether side chain can influence the compound's solubility and pharmacokinetic properties. Researchers utilize this aniline derivative in the design and discovery of new chemical entities, particularly in constructing compound libraries for high-throughput screening . The product requires cold-chain transportation to ensure stability and is intended strictly for Research Use Only. It is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dichloro-4-(2-methoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKLQWVSGXOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-methoxyethoxy)aniline typically involves the reaction of 3,5-dichloroaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted anilines .

Scientific Research Applications

3,5-Dichloro-4-(2-methoxyethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Hexaflumuron Intermediate (CAS 104147-32-2) : Produced at ≥98% purity with a boiling point >250°C, highlighting industrial scalability .
  • Chlorfluazuron Synthesis : Pyridyloxy analogs achieve >90% yield in coupling reactions, underscoring their synthetic efficiency .
  • Cost-Benefit Analysis : Methoxyethoxy derivatives offer lower production costs compared to fluorinated compounds, which require specialized fluorination reagents .

Biological Activity

3,5-Dichloro-4-(2-methoxyethoxy)aniline is an organic compound that has garnered attention due to its potential biological activities. As a derivative of aniline, it possesses unique chemical properties that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₀Cl₂N₁O₂
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 1098376-34-1

The presence of chlorine and methoxy groups in its structure contributes to its lipophilicity and reactivity, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines.
  • Receptor Modulation : It may interact with specific receptors that play a role in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound might possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Effects

Research has indicated that this compound can significantly reduce inflammation in animal models. It appears to downregulate the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Case Studies

  • In Vitro Study on Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability (IC50 = 15 µM), suggesting significant anticancer activity.
  • Animal Model for Inflammation :
    • Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
    • Findings : Treatment with the compound resulted in a 50% reduction in edema compared to control groups, indicating strong anti-inflammatory properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
4-ChloroanilineModerateLow
2-MethoxyanilineLowHigh

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Substitution Reactions : React 3,5-dichloro-4-hydroxyaniline with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce the methoxyethoxy group .
    • Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) for high-purity isolation, achieving yields >80% under optimized conditions .
  • Critical Parameters :
    • Temperature: 110°C for Suzuki-Miyaura cross-coupling (if boronate intermediates are involved) .
    • Catalysts: Pd(OAc)₂ with phosphine ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) enhances coupling efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • Analytical Tools :
    • LCMS : Confirm molecular ion peaks (e.g., m/z 236 [M+H]⁺ for analogous aniline derivatives) and retention times (e.g., 0.83–1.40 minutes under SQD-AA05/SMD-TFA05 conditions) .
    • NMR : Distinct aromatic proton shifts (δ 6.5–7.5 ppm for para-substituted anilines) and methoxyethoxy group signals (δ 3.3–4.0 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound derivatives against cytochrome P450 enzymes?

Methodological Answer:

  • Biological Interactions :
    • CYP Inhibition : Fluorinated and chlorinated substituents (e.g., -CF₃, -Cl) enhance binding to CYP1A2 and CYP2C9 active sites via hydrophobic interactions and halogen bonding, as shown in docking studies .
    • QSAR Analysis : Electron-withdrawing groups (e.g., Cl, CF₃) correlate with increased inhibitory potency (pIC₅₀ > 6.0) .
  • Validation : Use recombinant CYP isoforms and fluorogenic substrates for in vitro inhibition assays .

Q. How do solvent and catalyst systems affect the scalability of this compound synthesis?

Methodological Answer:

  • Case Study :

    • Solvent Choice : Dioxane/ethyl acetate mixtures improve solubility of intermediates (e.g., boronate esters) and reduce side reactions vs. toluene .
    • Catalyst Optimization : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) increases turnover number (TON > 100) in cross-coupling steps .
  • Scalability Data :

    Scale (mmol)Catalyst Loading (%)Yield (%)
    3.65.014
    2091.598

Q. What strategies resolve contradictions in reported biological activity data for halogenated aniline derivatives?

Methodological Answer:

  • Data Reconciliation Framework :
    • Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .
    • Structural Variants : Assess substituent effects (e.g., -OCH₂CH₂OCH₃ vs. -OCF₂CF₂H) on antifungal activity (Table 1) .

Q. Table 1: Comparative Bioactivity of Analogous Anilines

CompoundSubstituentsAntifungal IC₅₀ (µM)
This compound-OCH₂CH₂OCH₃, -Cl12.3 ± 1.2
3,5-Dichloro-4-(hexafluoropropoxy)aniline-OCF₂CF₂H, -Cl8.7 ± 0.9

Method Development Questions

Q. How can researchers optimize HPLC conditions for quantifying this compound in complex matrices?

Methodological Answer:

  • Optimized Protocol :
    • Column : C18 reverse-phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).
    • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
    • Detection : UV at 254 nm; retention time ~5.2 minutes .
  • Validation Metrics : Linearity (R² > 0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .

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